molecular formula C13H20N2O B3172669 N-(3-Amino-2-methylphenyl)hexanamide CAS No. 946736-57-8

N-(3-Amino-2-methylphenyl)hexanamide

Cat. No.: B3172669
CAS No.: 946736-57-8
M. Wt: 220.31 g/mol
InChI Key: PFMXVCBYOXPYCS-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)hexanamide is an aromatic amide derivative featuring a hexanamide chain linked to a 3-amino-2-methylphenyl group. The compound’s amino and methyl substituents on the phenyl ring, combined with a six-carbon acyl chain, suggest applications in medicinal chemistry and materials science, particularly in modulating biological targets or serving as ligands .

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-3-4-5-9-13(16)15-12-8-6-7-11(14)10(12)2/h6-8H,3-5,9,14H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMXVCBYOXPYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=CC=CC(=C1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)hexanamide typically involves the reaction of 3-amino-2-methylbenzoic acid with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)hexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-Amino-2-methylphenyl)hexanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)hexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

  • N-(5-Amino-2-methylphenyl)hexanamide (CAS: 946725-75-3): Molecular Formula: C₁₃H₂₀N₂O; Molecular Weight: 220.31 g/mol. This positional isomer differs in the amino group’s placement (5-position vs. 3-position).
  • N-(3-Methylphenyl)hexanamide (CAS: 461028-52-4): Molecular Formula: C₁₃H₁₉NO; Molecular Weight: 205.30 g/mol. This highlights the amino group’s role in enhancing intermolecular interactions .

Chain Length Effects

  • Hexanamide 12 (N-(3-Amino-2-methylphenyl)hexanamide): Demonstrated antagonist activity against LuxR-regulated quorum sensing with an IC₅₀ of 79 µM.
  • C4 Analog (Compound 11) :
    • Shortening the acyl chain to four carbons resulted in complete loss of activity, underscoring the necessity of a six-carbon chain for target binding .
  • Butanamide Analogs (e.g., N-(3-amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide): The shorter chain may reduce lipophilicity, affecting membrane permeability. The dichlorophenoxy group introduces additional steric and electronic effects, which could mask chain length impacts .

Key Findings and Implications

  • Chain Length : A six-carbon acyl chain is critical for maintaining antagonist activity in LuxR modulation, as shorter chains (C4) abolish efficacy .
  • Substituent Effects: Electron-withdrawing groups (e.g., nitro) enhance binding compared to electron-donating groups (e.g., amino), though the latter may improve solubility .
  • Positional Isomerism: The amino group’s position (3 vs.
  • Diverse Applications : Hexanamide derivatives serve dual roles in biological inhibition (e.g., quorum sensing) and materials science (e.g., luminescent polymers), driven by structural flexibility .

Biological Activity

N-(3-Amino-2-methylphenyl)hexanamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article focuses on the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has the following chemical structure:

  • Molecular Formula : C12H17N3O
  • Molecular Weight : 219.29 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can lead to the inhibition of critical biochemical pathways involved in disease processes.

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that are crucial for cancer cell proliferation and pathogen survival.
  • Receptor Modulation : this compound may modulate receptor activity, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies indicate cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
AntimicrobialEffective against specific bacterial strains
CytotoxicInduces cell death in cancer cell lines
Enzyme InhibitionInhibits key enzymes involved in disease progression

Case Studies

Several case studies have explored the biological effects of this compound:

  • Case Study on Anticancer Activity :
    • A study investigated the compound's effects on triple-negative breast cancer (TNBC) cells. The results indicated significant cytotoxicity, with IC50 values suggesting effective doses for therapeutic applications.
    • The compound was found to inhibit specific signaling pathways critical for tumor growth and metastasis.
  • Case Study on Antimicrobial Effects :
    • Another study assessed the antimicrobial properties of this compound against various pathogens. The findings revealed that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria.

Research Findings

Recent research has highlighted several key findings regarding this compound:

  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the amine and hexanamide moieties can enhance biological activity. For instance, substituents at specific positions on the aromatic ring significantly influence enzyme binding affinity and cytotoxicity.
  • In Vivo Studies : Animal models have demonstrated that this compound can cross the blood-brain barrier, suggesting potential applications in treating neurological conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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